

Spectroscopic Profile of 2-Chloro-4-methylthiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylthiazole

Cat. No.: B1304918

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **2-Chloro-4-methylthiazole**. The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document presents a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Chloro-4-methylthiazole**. It is important to note that while extensive searches have been conducted, specific experimentally determined raw data is not consistently available in publicly accessible domains. Therefore, the data presented is a combination of referenced information and predicted values based on the analysis of structurally similar compounds.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.9 - 7.2	Singlet	1H	H-5 (thiazole ring)
~2.4 - 2.6	Singlet	3H	-CH ₃ (methyl group)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-2 (carbon bearing chlorine)
~148 - 152	C-4 (carbon bearing methyl group)
~115 - 120	C-5 (methine carbon)
~17 - 20	-CH ₃ (methyl carbon)

Predicted solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	=C-H stretch (aromatic/heteroaromatic)
~2950 - 2850	Medium	C-H stretch (methyl group)
~1600 - 1550	Medium-Strong	C=N stretch (thiazole ring)
~1500 - 1400	Medium-Strong	C=C stretch (thiazole ring)
~1100 - 1000	Medium	C-N stretch
~800 - 700	Strong	C-Cl stretch

Data obtained from a film on a Bruker IFS 85 FT-IR spectrometer.[\[1\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
133/135	High	$[M]^+$ (Molecular ion peak with isotopic pattern for Cl)
98	Medium	$[M - Cl]^+$
71	Medium	$[M - Cl - HCN]^+$
58	High	$[C_3H_4S]^+$

Molecular Formula: C_4H_4ClNS .^[1] Molecular Weight: 133.60 g/mol .^[1] The presence of a chlorine atom results in a characteristic $M+2$ peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Chloro-4-methylthiazole** is dissolved in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- 1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45-degree pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common parameters. Several hundred to several thousand scans may be required to obtain a

spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

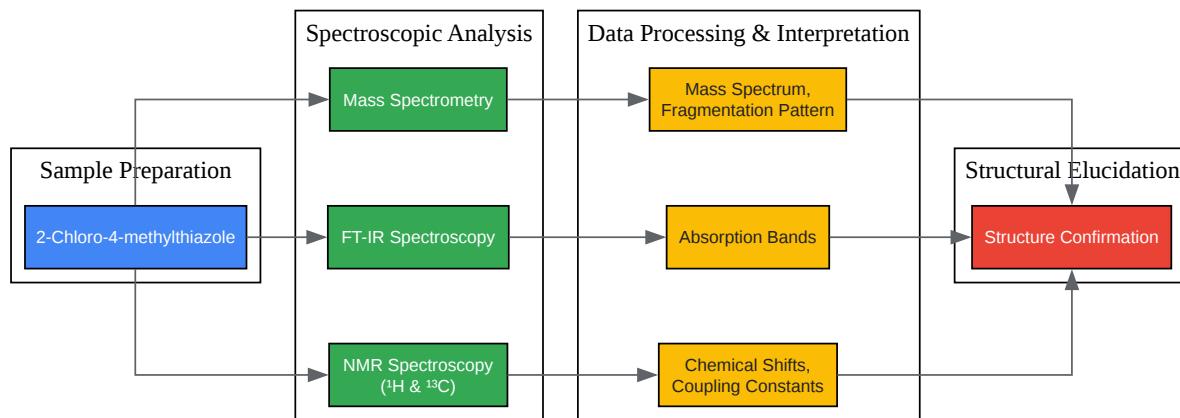
- **Sample Preparation:** A thin film of neat liquid **2-Chloro-4-methylthiazole** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a solution in a suitable solvent (e.g., carbon tetrachloride, CCl_4) can be prepared and analyzed in a liquid cell.
- **Data Acquisition:** The FT-IR spectrum is recorded using a Fourier-Transform Infrared spectrometer. A background spectrum of the clean salt plates (or the solvent) is first acquired. The sample is then placed in the beam path, and the sample spectrum is recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} . The data is presented in the transmittance or absorbance mode over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate is injected into the GC.
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded, generating a mass spectrum that shows the relative intensity of each ion fragment.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-4-methylthiazole**.



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References

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